1,7-Dichloro-6-isoquinolinamine
Description
1,7-Dichloro-6-isoquinolinamine is a heterocyclic aromatic compound belonging to the isoquinoline family, characterized by a fused benzene and pyridine ring system. The molecule features chlorine substituents at positions 1 and 7 of the isoquinoline scaffold and an amine group at position 6.
Properties
Molecular Formula |
C9H6Cl2N2 |
|---|---|
Molecular Weight |
213.06 g/mol |
IUPAC Name |
1,7-dichloroisoquinolin-6-amine |
InChI |
InChI=1S/C9H6Cl2N2/c10-7-4-6-5(3-8(7)12)1-2-13-9(6)11/h1-4H,12H2 |
InChI Key |
DITMKVFIDWAGEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=CC(=C(C=C21)N)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1,7-Dichloro-6-isoquinolinamine with structurally related dichloro-substituted isoquinoline derivatives, based on substituent positions, inferred properties, and applications:
Key Structural and Functional Differences:
Substituent Positions :
- Chlorine at positions 1 and 7 (as in the target compound) vs. 6 and 7 (e.g., CAS 1378259-44-9) alters electronic effects. Cl at position 1 (adjacent to the pyridine N) may increase electron-withdrawing effects, reducing the basicity of the amine group at position 6 compared to analogs with NH2 at position 1 .
- Amine groups at position 6 (target compound) vs. position 1 or 2 (other analogs) influence hydrogen-bonding capacity and steric interactions in biological systems.
Synthetic Accessibility :
Research Findings:
- Pharmaceutical Potential: Analogs like 6,7-dichloroisoquinolin-1-amine (CAS 1378259-44-9) are documented as intermediates in drug development, suggesting that the target compound’s amine group could facilitate salt formation (e.g., hydrochloride) for enhanced bioavailability .
- Biological Activity: Dichloro-substituted isoquinolines often exhibit antimicrobial or kinase-inhibitory properties. The NH2 group’s position may modulate target specificity .
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